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molecular formula C5H2ClIN2O2 B1589499 2-Chloro-3-iodo-5-nitropyridine CAS No. 25391-60-0

2-Chloro-3-iodo-5-nitropyridine

Cat. No. B1589499
M. Wt: 284.44 g/mol
InChI Key: KUMMEUQAQSZVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141578B2

Procedure details

2-Chloro-3-iodo-5-nitropyridine (0.25g, 0.88 mmol) was reacted with iron powder (0.25g, 4.4 mmol) in the manner described in example 762D. Removal of the solvent in vacuo gave compound 765C (0.172g, 77%), as a golden yellow solid. HPLC: 100% at 2.32 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm. MS (ES): m/z 255.03 [M+H]+.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([I:8])=[CH:6][C:5]([N+:9]([O-])=O)=[CH:4][N:3]=1>[Fe]>[NH2:9][C:5]1[CH:6]=[C:7]([I:8])[C:2]([Cl:1])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC1=NC=C(C=C1I)[N+](=O)[O-]
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=NC1)Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.172 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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